N-(2-fluorophenylmethyl)hydroxylamine

Description

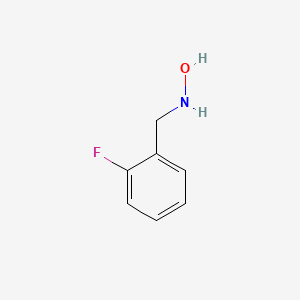

N-(2-Fluorophenylmethyl)hydroxylamine is an N-substituted hydroxylamine derivative characterized by a fluorinated benzyl group attached to the hydroxylamine nitrogen. The fluorine atom at the ortho position of the phenyl ring may influence electronic effects, metabolic stability, and biological activity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-4,9-10H,5H2 |

InChI Key |

BXYGMYVSWHRWKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

N-t-Butyl Hydroxylamine and N-Benzyl Hydroxylamine

- Antioxidant and Senescence Delay: N-t-Butyl hydroxylamine (NtBHA) and N-benzyl hydroxylamine delay cellular senescence in IMR90 cells at low concentrations (10 µM), attributed to their ability to reduce endogenous oxidants (e.g., via DCFH oxidation assays) and increase the GSH/GSSG ratio. The N-hydroxylamine group is critical, as unrelated compounds lacking this moiety (e.g., PBN) require higher doses for similar effects .

N,N-Dimethylhydroxylamine and Hydroxylamine

- Vasorelaxant Activity: N,N-Dimethylhydroxylamine (1–5 mM) induces transient relaxations in mouse ganglia, while hydroxylamine (0.5–100 µM) acts as a potent nitrovasodilator. Neither compound inhibits non-adrenergic non-cholinergic (NANC) relaxations, unlike NMH (N-methylhydroxylamine) .

- Comparison : The fluorophenylmethyl substituent may confer selective receptor interactions, altering vasoactive potency or mechanism compared to smaller alkyl-substituted analogs.

Metabolic and Toxicological Profiles

N-(2-Methoxyphenyl)hydroxylamine

- Carcinogen Metabolism: This compound is a metabolite of o-anisidine and o-nitroanisole, forming DNA adducts (e.g., deoxyguanosine adducts) via CYP2C, CYP2E1, and CYP2D enzymes. It is implicated in bladder carcinogenicity due to its redox cycling, generating reactive intermediates .

- Fluorine’s electron-withdrawing effects could stabilize the molecule, slowing enzymatic reduction or oxidation .

Dapsone Hydroxylamine (DDS-NOH)

- Hemolytic Toxicity: DDS-NOH causes dose-dependent hemolytic anemia in rats by directly damaging erythrocytes. Its toxicity correlates with blood concentration and exposure time .

Functional Group and Application Differences

O-Ethyl Hydroxylamine

- Antimicrobial Activity : O-Ethyl hydroxylamine (an O-substituted analog) exhibits antimicrobial and anticancer properties, likely via radical scavenging or ribonucleotide reductase inhibition. However, N-substituted hydroxylamines (e.g., N-benzyl derivatives) show distinct bioactivity profiles due to differing electronic and steric properties .

- Comparison : N-(2-Fluorophenylmethyl)hydroxylamine’s N-substitution may prioritize CYP-mediated metabolism over direct enzyme inhibition, contrasting with O-ethyl derivatives.

Data Tables

Table 1: Substituent Effects on Hydroxylamine Derivatives

Table 2: Enzyme Involvement in Hydroxylamine Metabolism

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.